

# Commercial Availability and Suppliers of 6-Fluoro-1H-Indazole: A Technical Guide

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## Compound of Interest

Compound Name: 6-fluoro-1H-indazole

Cat. No.: B1318927

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for **6-fluoro-1H-indazole**. It is a crucial building block for the synthesis of various bioactive molecules, particularly in the fields of oncology and neurology.<sup>[1]</sup> This document also outlines a representative synthetic protocol and explores the biological context of its derivatives, including relevant signaling pathways and experimental methodologies.

## Commercial Availability and Suppliers

**6-Fluoro-1H-indazole** is readily available from several commercial suppliers. The purity and offered quantities can vary, impacting the price. Researchers should consult the suppliers' websites for the most current information.

Table 1: Commercial Suppliers of **6-Fluoro-1H-Indazole**

Supplier	Purity	Available Quantities	CAS Number
Chem-Impex	> 95% (HPLC) <sup>[1]</sup>	250MG, 1G, 5G, 10G <sup>[1]</sup>	348-25-4 <sup>[1]</sup>
Sigma-Aldrich	90% <sup>[2]</sup>	250MG, 1G, 5G <sup>[2]</sup>	348-25-4 <sup>[2]</sup>
HS Chemicals	95% <sup>[3]</sup>	Inquire for details	348-25-4 <sup>[3]</sup>

Table 2: Physical and Chemical Properties of **6-Fluoro-1H-Indazole**

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>5</sub> FN <sub>2</sub>	[1]
Molecular Weight	136.13 g/mol	[1]
Appearance	Orange-brown crystalline powder	[1]
Storage Temperature	0-8°C[1]	[1]
IUPAC Name	6-fluoro-1H-indazole	[2]

## Synthesis of Indazole Derivatives: Experimental Protocols

While a specific, detailed protocol for the synthesis of **6-fluoro-1H-indazole** is not readily available in the public domain, a general and widely applicable method for the synthesis of substituted indazoles involves the cyclization of corresponding anilines. The following protocol for a related compound, 4-bromo-**6-fluoro-1H-indazole**, illustrates a common synthetic strategy that can be adapted.[4]

### Protocol: Synthesis of a Substituted Fluoro-Indazole Derivative

This protocol is based on the synthesis of 4-bromo-**6-fluoro-1H-indazole** and involves a two-step process.[4]

#### Step 1: Formation of the Intermediate

- In a reaction vessel, combine 2-methyl-3-bromo-5-fluoro-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMFDMA), tetrahydropyrrole, and dimethylformamide (DMF).[4]
- Heat the mixture to 120°C with continuous stirring.[4]

- Monitor the reaction progress using thin-layer chromatography (TLC).[4]
- Upon completion, concentrate the mixture under reduced pressure to remove the solvent.[4]
- Slowly add methanol to the hot residue while stirring to precipitate the intermediate, 2-nitro-4-bromo-6-fluoro-b-tetrahydropyrrole phenyl ethylene, as dark red crystals.[4]
- Filter the crystals, wash with methanol, and dry under vacuum.[4]

#### Step 2: Reductive Cyclization

- Dissolve the crude intermediate in tetrahydrofuran (THF) in a three-necked flask equipped with a reflux condenser and a magnetic stirrer.[4]
- Add Raney nickel to the solution.[4]
- Control the reaction temperature at 50°C.[4]
- Slowly add hydrazine hydrate dropwise using a constant pressure dropping funnel.[4]
- Allow the reaction to proceed for 14 hours.[4]
- After cooling, allow the mixture to settle and decant the supernatant.[4]
- Dry the residue under vacuum to obtain the crude product.[4]
- Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether (1:5 v/v) to yield the final product.[4]

## Biological Activity and Signaling Pathways

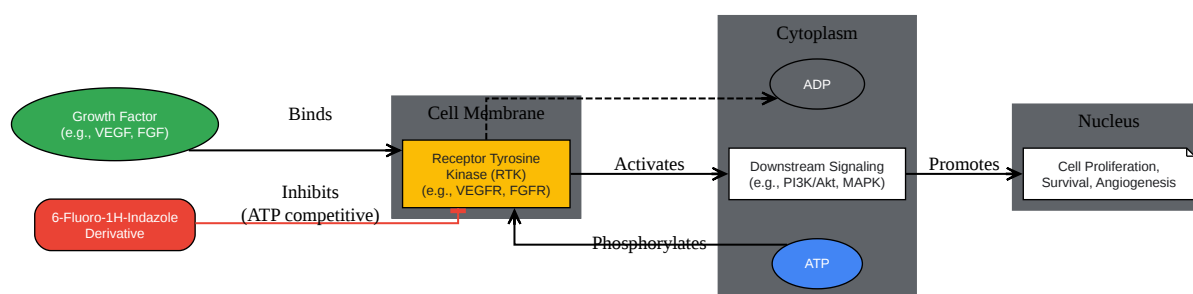
Indazole derivatives are a significant class of compounds in drug discovery, with many exhibiting potent inhibitory activity against various protein kinases.[5] The fluorine substitution in **6-fluoro-1H-indazole** can enhance its biological activity, making it a valuable scaffold for developing novel therapeutic agents, particularly in oncology.[1]

Derivatives of indazole have been shown to target several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. These include the Vascular Endothelial

Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and the PI3K/Akt/mTOR pathways.[2][6][7]

## Kinase Inhibition Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK), such as VEGFR or FGFR, and highlights the point of inhibition by an indazole derivative.

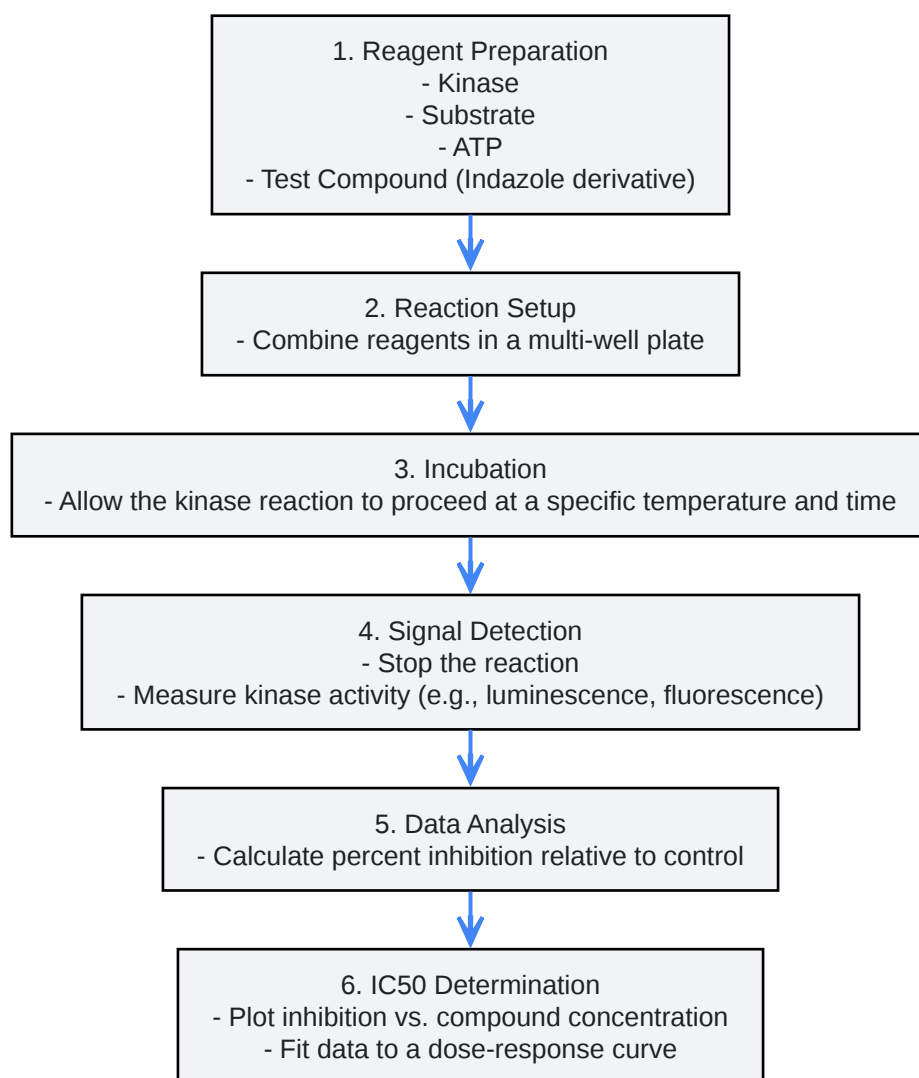


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Caption: Generalized RTK signaling pathway inhibited by an indazole derivative.

## Experimental Workflow: Kinase Inhibition Assay

To evaluate the inhibitory potential of **6-fluoro-1H-indazole** derivatives against specific kinases, a biochemical kinase assay is a standard experimental approach. The following workflow outlines the key steps in determining the half-maximal inhibitory concentration ( $IC_{50}$ ) of a compound.



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Caption: A typical workflow for a biochemical kinase inhibition assay.

This guide provides a foundational understanding of the commercial landscape and technical aspects of **6-fluoro-1H-indazole** for professionals in the field of drug discovery and development. The provided information on suppliers, synthesis, and biological context is intended to facilitate further research and application of this versatile chemical entity.

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